4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Aurora Kinase Inhibition Anticancer Drug Discovery ATP-Competitive Inhibitor Scaffold

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine (CAS 790706-76-2) is a heterocyclic building block combining a 2-aminothiazole core with a 2-methylthiopyrimidine substituent. This scaffold serves as a crucial synthetic intermediate in the preparation of potent, ATP-competitive kinase inhibitors, most notably the clinical-stage Aurora kinase inhibitor CYC116 (CAS 693228-63-6).

Molecular Formula C9H10N4S2
Molecular Weight 238.3 g/mol
CAS No. 790706-76-2
Cat. No. B1399508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine
CAS790706-76-2
Molecular FormulaC9H10N4S2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=NC(=NC=C2)SC
InChIInChI=1S/C9H10N4S2/c1-5-7(15-8(10)12-5)6-3-4-11-9(13-6)14-2/h3-4H,1-2H3,(H2,10,12)
InChIKeyDODMZKOBDCMMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine (CAS 790706-76-2): Strategic Procurement Rationale for a Kinase-Directed Heterocyclic Scaffold


4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine (CAS 790706-76-2) is a heterocyclic building block combining a 2-aminothiazole core with a 2-methylthiopyrimidine substituent . This scaffold serves as a crucial synthetic intermediate in the preparation of potent, ATP-competitive kinase inhibitors, most notably the clinical-stage Aurora kinase inhibitor CYC116 (CAS 693228-63-6) [1]. The compound's molecular architecture—featuring a nucleophilic 2-amino group on the thiazole, an electron-rich methylthio group on the pyrimidine, and a methyl substituent at the thiazole 4-position—provides a defined chemical handle for late-stage diversification via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. Procurement decisions must account for the compound's role as a gatekeeper intermediate: its purity (≥95–98% commercially available), regiochemical integrity, and synthetic accessibility directly impact the yield and biological fidelity of downstream drug candidates .

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine: Why Analog Interchange Can Derail Kinase Inhibitor Campaigns


Superficial structural similarity among thiazolyl-pyrimidine scaffolds masks profound differences in electronic character and reactivity that govern both synthetic feasibility and ultimate target potency. The methylthio (-SCH3) substituent at the pyrimidine 2-position is not a silent spectator; it exerts a +M mesomeric effect that activates the pyrimidine C-4 position toward nucleophilic displacement, while simultaneously modulating the pKa of the adjacent nitrogen and influencing hydrogen-bonding capacity at the kinase hinge region [1]. Replacing -SCH3 with -Cl, -NH2, or -H eliminates this electronic push-pull system, alters the LUMO distribution, and can reduce the rate of the key C-N bond-forming step by more than an order of magnitude . In the context of CYC116 synthesis, the methylthio group serves as a transient activating group that is displaced by the 4-morpholinoaniline moiety; using a des-methylthio analog leads to substantially lower coupling yields and necessitates re-optimization of reaction conditions [1]. Therefore, generic substitution with a structurally related but electronically mismatched analog (e.g., 4-methyl-5-(2-chloropyrimidin-4-yl)thiazol-2-amine or 4-methyl-5-(pyrimidin-4-yl)thiazol-2-amine) can introduce synthetic bottlenecks, compromise intermediate purity, and ultimately invalidate structure-activity relationships established with the authentic methylthio-bearing scaffold.

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine: Head-to-Head Quantitative Differentiation Evidence


Kinase Inhibitor Potency: Downstream Aurora A/B Affinity vs. In-Class CDK2-Selective Comparator

The target compound functions as the core scaffold of CYC116, a clinical-stage Aurora kinase inhibitor. CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) exhibits Ki values of 8.0 nM and 9.2 nM against Aurora A and Aurora B kinases, respectively, demonstrating 50-fold selectivity over cyclin-dependent kinases (CDKs) [1]. In contrast, the structurally related N,4-dimethyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (bearing an N-methylated 2-amino group on the thiazole) shows a substantially weaker Ki of 156 nM against CDK2—a 17- to 19.5-fold reduction in potency compared to the Aurora-targeting CYC116 scaffold [2]. This divergence illustrates that the 2-amino group of the target compound is a critical pharmacophoric element for achieving sub-10 nM Aurora kinase engagement, while N-methylation redirects selectivity toward CDK2 with a significant penalty in absolute affinity.

Aurora Kinase Inhibition Anticancer Drug Discovery ATP-Competitive Inhibitor Scaffold

Synthetic Intermediate Yield: Methylthio Activation vs. Chloro and Des-Methylthio Analogs for C-N Coupling

In the preparation of CYC116, the methylthio group at the pyrimidine 2-position serves as a superior leaving group for the final C-N coupling with 4-morpholinoaniline. The patented synthetic route explicitly employs 4-methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine as the penultimate intermediate, with the methylthio moiety facilitating nucleophilic aromatic substitution under mildly acidic conditions . In contrast, the analogous 2-chloropyrimidine intermediate requires more forcing conditions (elevated temperature, stronger base) and typically yields 10–20% lower isolated product due to competing hydrolysis and bis-adduct formation [1]. The des-methylthio (2-H) analog is essentially unreactive under the same conditions, necessitating alternative coupling strategies such as Chan-Lam or Ullmann-type reactions that are incompatible with the acid-labile thiazole ring .

Medicinal Chemistry Synthesis Buchwald-Hartwig Coupling Nucleophilic Aromatic Substitution

Purity and Quality Control Specification: Commercial Availability at ≥95% vs. Non-Commercial Analogs

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine is commercially available from multiple ISO-certified suppliers at purities of ≥95% (bench-scale) up to 98% (NLT grade), with full analytical characterization (1H NMR, LC-MS, HPLC) provided . In comparison, the closest structural analog, 4-methyl-5-(2-chloropyrimidin-4-yl)thiazol-2-amine, is not listed as a standard catalog item by major suppliers and requires custom synthesis, introducing a 4- to 8-week lead time and batch-to-batch variability risk . The des-methyl analog, 4-methyl-5-(pyrimidin-4-yl)thiazol-2-amine (CAS 2004410-97-1), is available only through specialty vendors in limited quantities (typically <1 g) and at lower purity (≥90%), limiting its utility for reproducible SAR campaigns .

Chemical Procurement QC Specifications ISO-Certified Supply Chain

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine: High-Impact Procurement Scenarios for Drug Discovery and Chemical Biology


Aurora Kinase A/B Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing ATP-competitive Aurora kinase inhibitors should procure this compound as the core intermediate for CYC116 analogs. The scaffold's demonstrated ability to deliver sub-10 nM Aurora A/B affinity when coupled with para-substituted anilines (as shown by CYC116 with Ki = 8.0/9.2 nM [1]) provides a validated starting point for SAR exploration. The free 2-amino group on the thiazole permits late-stage diversification without perturbing the critical hinge-binding motif, enabling rapid library synthesis of 50–200 analogs for selectivity profiling against a panel of 50+ kinases.

CDK2-Selective Probe Development via N-Alkylation Strategy

For groups interested in CDK2-targeted chemical probes, the target compound serves as a direct precursor to N-alkylated derivatives that redirect kinase selectivity. As evidenced by the N,4-dimethyl analog's Ki of 156 nM against CDK2 [2], the scaffold's selectivity profile can be shifted from Aurora-dominant to CDK2-preferring through a single N-alkylation step. This property enables parallel prosecution of Aurora and CDK programs from a common intermediate stock, maximizing synthetic efficiency and minimizing procurement overhead.

Multi-Kinase Profiling and Polypharmacology Studies

The scaffold's inherent multi-kinase engagement profile—spanning Aurora A/B, VEGFR2 (Ki = 44 nM for CYC116 [1]), and CDKs—makes the target compound an ideal starting point for designed polypharmacology ligands. Procuring this intermediate allows systematic exploration of substituent effects on kinome-wide selectivity, supporting chemical biology studies that require well-characterized, ATP-competitive probes with defined selectivity fingerprints across the human kinome.

Industrial-Scale Process Chemistry and CMC Development

Process chemistry groups advancing kinase inhibitors toward IND-enabling studies benefit from the compound's established synthetic route and multi-vendor commercial availability (≥98% purity, ISO-certified ). The methylthio leaving group strategy enables robust C-N coupling at multi-kilogram scale with predictable impurity profiles, reducing process development risk relative to chloro or bromo analogs that generate genotoxic impurity concerns. Procurement of this intermediate in 100-g to kg quantities directly supports GLP toxicology batch manufacturing.

Quote Request

Request a Quote for 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.